molecular formula C25H40N2O11 B13840750 (2R,3R,4R,5S,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(2R,3R,4R,5S,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13840750
M. Wt: 544.6 g/mol
InChI Key: VEYBPHDESXGJIN-OMUAHOGESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perindopril Acyl-alpha-D-glucuronide involves the glucuronidation of perindopril. This reaction typically occurs in the liver, where perindopril is metabolized by UDP-glucuronosyltransferase enzymes . The reaction conditions include the presence of glucuronic acid and the enzyme, under physiological conditions.

Industrial Production Methods

Industrial production of Perindopril Acyl-alpha-D-glucuronide follows similar principles but is scaled up to meet demand. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for the enzyme activity and efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Perindopril Acyl-alpha-D-glucuronide undergoes several types of chemical reactions, including:

    Hydrolysis: This reaction involves the breakdown of the compound into perindopril and glucuronic acid in the presence of water.

    Oxidation: The compound can undergo oxidation, leading to the formation of various oxidized metabolites.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

    Hydrolysis: Water and acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Hydrolysis: Perindopril and glucuronic acid.

    Oxidation: Oxidized metabolites of Perindopril Acyl-alpha-D-glucuronide.

    Substitution: Substituted derivatives of the compound.

Scientific Research Applications

Perindopril Acyl-alpha-D-glucuronide has several scientific research applications:

    Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.

    Biology: Investigated for its role in the metabolism of perindopril and its impact on biological systems.

    Medicine: Studied for its pharmacokinetics and pharmacodynamics in the treatment of hypertension and heart failure.

    Industry: Utilized in the development of new ACE inhibitors and related pharmaceuticals

Mechanism of Action

Perindopril Acyl-alpha-D-glucuronide exerts its effects through its parent compound, perindopril. Perindopril is a prodrug that is hydrolyzed to its active form, perindoprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing the workload on the heart .

Comparison with Similar Compounds

Similar Compounds

  • Enalapril Acyl-alpha-D-glucuronide
  • Lisinopril Acyl-alpha-D-glucuronide
  • Ramipril Acyl-alpha-D-glucuronide

Uniqueness

Perindopril Acyl-alpha-D-glucuronide is unique due to its specific metabolic pathway and the efficiency with which it is formed in the liver. Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, differ from those of similar compounds, making it a valuable subject of study in pharmacology and medicinal chemistry .

Properties

Molecular Formula

C25H40N2O11

Molecular Weight

544.6 g/mol

IUPAC Name

(2R,3R,4R,5S,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12-,13-,14-,15-,16-,17+,18+,19-,20+,25-/m0/s1

InChI Key

VEYBPHDESXGJIN-OMUAHOGESA-N

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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